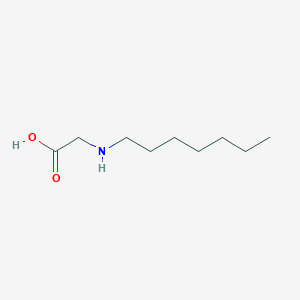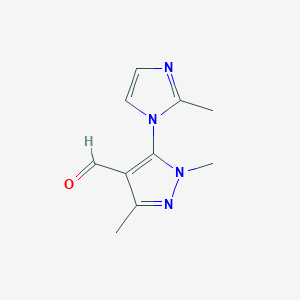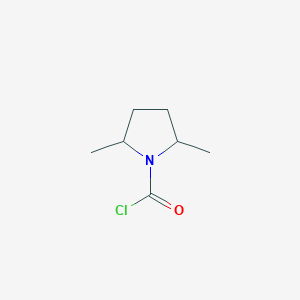
2-(Heptylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptylamino)acetic acid is an organic compound with the molecular formula C9H19NO2. It is a derivative of glycine, where the amino group is substituted with a heptyl group. This compound is primarily used in scientific research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylamino)acetic acid typically involves the reaction of heptylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The general reaction scheme is as follows:
[ \text{C7H15NH2} + \text{ClCH2COOH} \rightarrow \text{C7H15NHCH2COOH} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Heptylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other derivatives.
Scientific Research Applications
2-(Heptylamino)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of amino acid derivatives on biological systems.
Medicine: Potential use in drug development and as a chemical probe for studying metabolic pathways.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Heptylamino)acetic acid involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, which 2-(Heptylamino)acetic acid is derived from.
Alanine: Another simple amino acid with a similar structure.
N-Heptylglycine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(heptylamino)acetic acid |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI Key |
ZHABVKVHMOPJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15271177.png)


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15271205.png)

![3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B15271231.png)







